5-氨基吡啶-2-硫醇

货号 B112406

CAS 编号:

27885-56-9

分子量: 126.18 g/mol

InChI 键: IRWJNUZWLWRDON-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

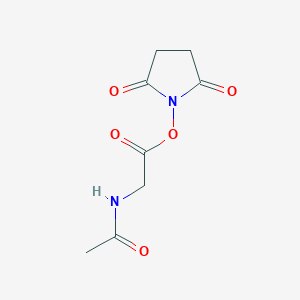

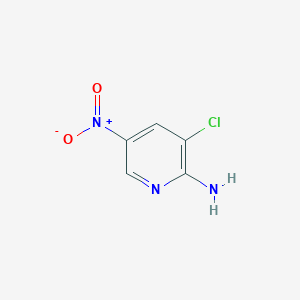

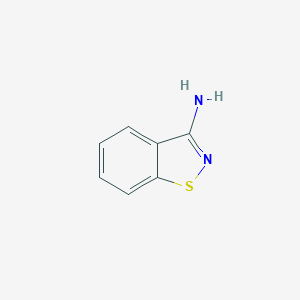

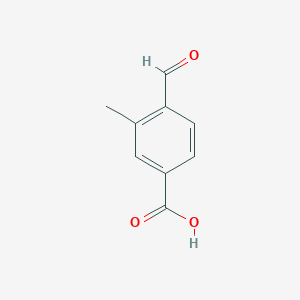

5-Aminopyridine-2-thiol is a chemical compound with the CAS Number: 27885-56-9 and a molecular weight of 126.18 . Its IUPAC name is 5-amino-2-pyridinethiol .

Molecular Structure Analysis

The molecular formula of 5-Aminopyridine-2-thiol is C5H6N2S . The Inchi Code is 1S/C5H6N2S/c6-4-1-2-5(8)7-3-4/h1-3H,6H2,(H,7,8) .科学研究应用

-

Antitrypanosomal and Antiplasmodial Activities

- Field : Medicinal Chemistry

- Application : 2-aminopyrimidine derivatives have been used in the development of antitrypanosomal and antiplasmodial drugs .

- Method : The derivatives were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

- Results : Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

-

Synthesis of Diverse Biological Molecules

- Field : Drug Discovery

- Application : 2-Aminopyridine is known for the synthesis of diverse biological molecules .

- Method : Many pharmaceutical companies aim to synthesize low-molecular weight molecules for use as pharmacophores against various biological targets .

- Results : 2-Aminopyridine can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals .

-

Schiff Bases of Pyridine Derivatives

- Field : Bioactive Ligands and Chemosensors

- Application : Schiff bases derived from pyridine-2-carbohydrazide with 5-nitrofuran-2-aldehyde & 5-nitrothiophene-2-aldehyde .

- Method : The compound could selectively detect F− and CO3−2 ions over other interfering anions .

- Results : The Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems which are considered to be very important in numerous metabolic reactions .

-

Genotoxic Impurity Detection

- Field : Analytical Chemistry

- Application : A novel analytical method, based on high-performance liquid chromatography with a UV (HPLC-UV) detection system for the sensitive detection of a genotoxic impurity (GTI) 5-amino-2-chloropyridine in a model active pharmaceutical ingredient (API) tenoxicam (TNX), has been developed and validated .

- Method : The HPLC-UV method was used for the determination of GTI 5-amino-2-chloropyridine in API TNX .

- Results : The developed analytical method toward the target compounds was accurate, and the achieved limit of detection and limit of quantification values for the target compound 5-amino-2-chloropyridine were 0.015 and 0.048 μg mL −1, respectively .

-

Environmental Remediation

- Field : Environmental Science

- Application : Covalent organic frameworks, a new type of porous materials, have been widely developed in this field due to their advantages of easy modification and high specific surface area .

- Method : These materials are used in various environmental remediation processes, including sewage treatment, antibacterial application, atmospheric water extraction, iodine vapor adsorption, and flue gas separation .

- Results : Covalent organic frameworks with structured channels for easy molecular design have great potential applications in the field of environmental remediation .

- Photoredox Catalysis in Drug Discovery

- Field : Pharmaceutical Industry

- Application : Visible-light photoredox catalysis has attracted tremendous interest within the synthetic community. This activation mode potentially provides a more sustainable and efficient platform for the activation of organic molecules, enabling the invention of many controlled radical-involved reactions under mild conditions .

- Method : Many pharmaceutical companies across the globe aim to synthesize low-molecular weight molecules for use as pharmacophores against various biological targets. 2-Aminopyridine can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals .

- Results : The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .

属性

IUPAC Name |

5-amino-1H-pyridine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c6-4-1-2-5(8)7-3-4/h1-3H,6H2,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWJNUZWLWRDON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)NC=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminopyridine-2-thiol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

N-(2-Amino-benzothiazol-6-yl)-acetamide

22307-44-4

2-Amino-3-Chloro-5-Nitropyridine

22353-35-1

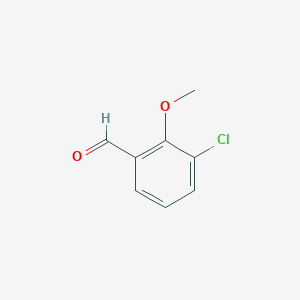

3-Chloro-2-methoxybenzaldehyde

223778-54-9

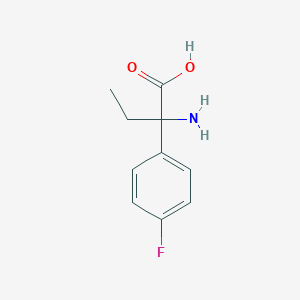

2-Amino-2-(4-fluorophenyl)butanoic acid

2248-61-5

![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B112329.png)

![1-Bicyclo[2.2.1]hept-2-ylethanamine](/img/structure/B112350.png)